(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid

Aminopeptidase N Inhibition Medicinal Chemistry Enzyme Assay

Synthesizing complex peptidomimetics requires orthogonal building blocks. This Boc-protected amino acid with an ortho-bromine handle solves that by enabling standard peptide coupling and subsequent cross-coupling diversification. - Enables rapid SAR via Suzuki coupling without resynthesizing the core (validated APN inhibitor scaffold: 330 nM IC50, >300-fold selectivity). - Compatible with Boc-SPPS for acid-labile substrates (glycosidic bonds, phosphorylated residues). - Reliable supply: bulk quantities available, shipped ambient or with blue ice for global delivery.

Molecular Formula C13H16BrNO4
Molecular Weight 330.17 g/mol
CAS No. 1159503-14-6
Cat. No. B1290095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid
CAS1159503-14-6
Molecular FormulaC13H16BrNO4
Molecular Weight330.17 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1=CC=CC=C1Br)C(=O)O
InChIInChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17)
InChIKeyXAAGWHKTRALRLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-2-bromophenylglycine: Essential Boc Building Block


(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid (CAS 1159503-14-6), commonly referred to as N-Boc-2-bromophenylglycine, is a non-proteinogenic, protected amino acid building block. It is characterized by the presence of an acid-labile tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a 2-bromophenyl substituent on the alpha-carbon . This structural arrangement endows the compound with dual reactivity: the carboxylic acid functionality can undergo standard peptide coupling chemistry, while the ortho-bromine atom serves as a synthetic handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings . These features position it as a versatile intermediate for the synthesis of complex peptides, peptidomimetics, and small molecule pharmaceuticals.

Dual reactivity handle Boc-amino acid with ortho-bromine for peptide coupling and cross-coupling.
Synthetic strategy fit Compatible with Boc-SPPS and late-stage diversification workflows.
Chiral building block access Supported by enantioselective benzylic lithiation route.

Why N-Boc-2-bromophenylglycine Is Irreplaceable


Substitution of (2-bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid with a generic phenylglycine derivative, such as Boc-phenylglycine (CAS 2900-27-8), or with an alternative protecting group, such as Fmoc-(2-bromophenyl)glycine, results in a significant loss of critical synthetic or biological function. The ortho-bromine substituent is not merely a passive structural element; it is essential for enabling orthogonal reactivity via cross-coupling chemistry that is not possible with the unsubstituted phenyl analog . Furthermore, replacing the Boc group with an Fmoc group, while both are amine protecting groups, leads to fundamentally different deprotection conditions (acid vs. base), which are often incompatible with existing synthetic routes or sensitive substrates [1]. The following quantitative evidence demonstrates precisely how these molecular features translate into verifiable, measurable differentiation.

Boc-phenylglycine (no bromine)
Orthogonal cross-coupling reactivity absent; APN inhibition context differs (class-level). May not support diversification workflows.
Fmoc-2-bromophenylglycine
Deprotection chemistry orthogonal (acid vs. base); synthetic route may shift. Hazard and waste disposal profile differ.
Boc-4-bromophenylglycine
Steric and electronic profile differs; coupling reactivity and product conformation may vary from ortho-substituted analog.

N-Boc-2-bromophenylglycine vs. Analogs: Differential Evidence


APN Inhibitory Potency vs. Unsubstituted Analogs

In a direct enzymatic assay, (2-bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid demonstrated an IC50 of 330 nM against porcine kidney aminopeptidase N (APN), establishing a baseline for its biological activity [1]. In contrast, unsubstituted Boc-phenylglycine derivatives, such as Boc-L-phenylglycine, are widely reported in the literature as inactive or exhibit IC50 values greater than 100,000 nM against the same target [2]. This quantitative difference, spanning more than two orders of magnitude, is attributed to the specific halogen bonding and steric contributions of the 2-bromophenyl moiety within the enzyme active site, which are absent in the non-halogenated analog.

APN Inhibition IC50
Class-level
330 nM vs >100,000 nM (Boc-phenylglycine class)
Supports APN hit-finding context
Porcine kidney microsome assay; class-level comparator baseline
Aminopeptidase N Inhibition Medicinal Chemistry Enzyme Assay

Orthogonal Cross-Coupling vs. Unsubstituted and 4-Bromo Analogs

The ortho-bromine substituent in (2-bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid is a crucial synthetic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings . This reactivity is completely absent in the non-brominated analog, Boc-phenylglycine, which cannot undergo such transformations. While the para-bromo isomer (Boc-4-bromophenylglycine, CAS 917925-71-4) also possesses a bromine atom, the ortho-substitution pattern in this compound introduces distinct steric and electronic properties that influence both the coupling reaction's rate and the conformational properties of the resulting biaryl products . This allows for the creation of molecular diversity that is inaccessible with the para-substituted analog.

Cross-Coupling Reactivity
Class-level
ortho-Br: functional handle no Br: no coupling
4-Br: different steric/electronic outcome
Enables late-stage diversification library synthesis
Ortho-substitution creates distinct coupling environment
Cross-Coupling Suzuki-Miyaura Late-Stage Functionalization Building Block

Boc vs. Fmoc Protecting Group Orthogonality

The Boc protecting group is stable to basic and nucleophilic conditions but is rapidly and cleanly cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) [1]. This is in direct contrast to the Fmoc analog (Fmoc-DL-(2-bromophenyl)glycine), which is base-labile and typically removed with piperidine . Quantitative studies on similar phenylglycine scaffolds show that Fmoc deprotection can lead to significant epimerization at the alpha-carbon (up to 15-20% under standard conditions), whereas Boc deprotection generally results in less than 2% epimerization [2]. While these are class-level figures for phenylglycine, they underscore the critical importance of protecting group choice for preserving chiral integrity.

Deprotection Orthogonality
Class-level
Boc: acid-labile (TFA) vs Fmoc: base-labile (piperidine); epimerization risk profile may differ (class-level <2% vs up to 20%)
Synthetic route compatibility critical
Epimerization context derived from phenylglycine scaffolds
Solid-Phase Peptide Synthesis Protecting Group Strategy Boc Chemistry

Enantioselective Synthesis via Benzylic Lithiation

A published synthetic method using benzylic lithiation with an s-BuLi-(−)-sparteine complex provides rapid, enantioselective access to N-Boc phenylglycine derivatives, including the 2-bromophenyl variant [1]. While the paper does not provide isolated yield data for this specific compound, it establishes a robust, literature-validated route for its preparation. In contrast, the synthesis of the Fmoc-protected analog typically requires a multi-step sequence starting from glycine, involving Fmoc protection, bromination, and often results in lower overall yields and racemic mixtures . This validated asymmetric synthesis route translates directly to more reliable and potentially more cost-effective access to enantiopure material, a critical consideration for procurement.

Enantioselective Synthesis
Class-level
Benzylic lithiation route reported vs racemic routes typical for Fmoc analog
Supports chiral building block access
Validated asymmetric method; class-level yield inference
Enantioselective Synthesis Synthetic Methodology Chiral Building Block

GHS Safety Profile and Handling

(2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid is classified under the Globally Harmonized System (GHS) with the signal word 'Warning' and specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This is a well-defined and manageable safety profile that allows for straightforward integration into standard laboratory workflows with appropriate personal protective equipment (PPE). In comparison, the safety data for the Fmoc-protected analog, while also an irritant, often includes additional hazards such as H400 (Very toxic to aquatic life) and H410 (Very toxic to aquatic life with long-lasting effects), which trigger more stringent waste disposal and handling requirements .

GHS Safety Profile
Reported
Warning; H302, H315, H319, H335 vs Fmoc analog: H400, H410
Handling and waste disposal context
Aquatic toxicity hazards present in comparator
Laboratory Safety GHS Classification Material Handling

HDAC Selectivity Window

In addition to its 330 nM activity against APN, (2-bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid was screened against human HDAC1/2 and HDAC6 enzymes and found to have IC50 values greater than 100,000 nM in all cases [1]. This demonstrates a >300-fold selectivity window for APN over these related histone deacetylase enzymes. Such selectivity data is often unavailable for early-stage building blocks, and its existence here provides a valuable dataset for medicinal chemists prioritizing compounds. The non-halogenated analog, Boc-phenylglycine, shows no activity against either target, offering no such selectivity profile [2].

HDAC Selectivity Window
Reported
IC50 >100,000 nM (HDAC1/2, HDAC6) – >300-fold over APN
Off-target screening context available
Selectivity data aids hit triage
Selectivity Off-Target Activity Medicinal Chemistry Hit Validation

Application Scenarios for N-Boc-2-bromophenylglycine


APN/CD13 Inhibitor Hit Expansion

In a medicinal chemistry program targeting APN for oncology or immunology applications, (2-bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid provides an ideal starting point for hit expansion due to its validated 330 nM IC50 and its >300-fold selectivity window over HDAC enzymes [1]. The ortho-bromine atom serves as a convenient synthetic handle for parallel synthesis via Suzuki coupling, enabling rapid exploration of structure-activity relationships (SAR) around the 2-position of the phenyl ring without the need to resynthesize the entire amino acid core . This accelerates hit-to-lead timelines and reduces overall synthetic burden.

Boc-SPPS for Acid-Labile Sequences

When constructing peptides containing acid-labile modifications, such as certain glycosidic bonds, phosphorylated residues, or sulfated tyrosines, a Boc-based solid-phase peptide synthesis (SPPS) strategy is mandatory. (2-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid is specifically designed for this approach [1]. Its Boc group is stable to the basic conditions of the synthesis but is cleanly removed with TFA at the final cleavage step, leaving sensitive groups intact. The 2-bromophenyl moiety can then be used for on-resin or post-cleavage diversification to introduce non-natural side chains .

Peptidomimetic Synthesis via Late-Stage Diversification

The presence of the ortho-bromine atom makes this compound uniquely valuable for the synthesis of conformationally constrained peptidomimetics. It can be incorporated into a peptide chain via standard coupling, and then, either on-resin or in solution, the bromine can be used in a palladium-catalyzed cyclization to form a biaryl macrocycle, thereby constraining the peptide's conformation and potentially enhancing its biological activity and metabolic stability [1]. This 'build-couple-diversify' strategy is a powerful approach in modern peptide drug discovery.

Asymmetric Synthesis and Chiral Auxiliary Development

Given its established enantioselective synthesis via benzylic lithiation with an s-BuLi-(−)-sparteine complex [1], this compound and its enantiomerically pure forms are valuable starting materials for the development of new chiral auxiliaries and ligands. The 2-bromophenyl group can be further functionalized to introduce additional chiral elements or to tune the steric and electronic properties of the ligand, making it a versatile platform for asymmetric catalysis research.

Application
Selection Property
Validation Focus
APN hit expansion research
Ortho-bromine cross-coupling handle; Boc compatibility
APN selectivity over off-targets; SAR at phenyl 2-position
Boc-SPPS for acid-labile sequences
Boc group orthogonal stability; bromine for post-assembly diversification
Compatibility with acid-labile modifications; on-resin diversification
Peptidomimetic macrocycle synthesis
ortho-bromine for intramolecular cyclization
Conformational constraint; metabolic stability context
Asymmetric synthesis and chiral ligand research
Enantioselective benzylic lithiation route
Chiral purity; ligand performance in asymmetric catalysis

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